molecular formula C₃₁H₃₉D₇O₃ B1146661 Vitamin K1-d7 2,3-Epoxide CAS No. 1795136-97-8

Vitamin K1-d7 2,3-Epoxide

Cat. No.: B1146661
CAS No.: 1795136-97-8
M. Wt: 473.74
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Description

Vitamin K1-d7 2,3-Epoxide is a derivative of Vitamin K1, also known as phylloquinone. This compound is a deuterated form of Vitamin K1 2,3-Epoxide, where seven hydrogen atoms are replaced with deuterium. Vitamin K1 2,3-Epoxide is formed when Vitamin K1 is used as a cofactor in protein modification processes, specifically in the carboxylation of glutamic acid residues in proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin K1-d7 2,3-Epoxide typically involves the deuteration of Vitamin K1 followed by its oxidation to form the epoxide. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The oxidation to form the epoxide is usually carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration and oxidation processes. The deuteration is often performed in specialized reactors designed to handle deuterium gas safely. The subsequent oxidation step is carried out in batch or continuous flow reactors, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vitamin K1-d7 2,3-Epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Vitamin K1-d7 2,3-Epoxide exerts its effects through its role in the Vitamin K cycle. It is converted to Vitamin K1 quinone by the enzyme Vitamin K epoxide reductase (VKOR). This conversion is crucial for the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, which are essential for blood coagulation. The compound also serves as a substrate for VKOR, and its accumulation can indicate inhibition of VKOR by anticoagulants such as warfarin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Its stability and distinct mass allow for accurate quantification of Vitamin K1 and its metabolites in complex biological samples .

Properties

CAS No.

1795136-97-8

Molecular Formula

C₃₁H₃₉D₇O₃

Molecular Weight

473.74

Synonyms

1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione-d7;  2,3-Epoxyphylloquinone-d7;  Phylloquinone-d7 Oxide;  Phylloquinone-d7 Epoxide;  Phylloquinone-2,3-epoxide-d7;  Vitamin K-d7 2,3-Epoxide;  Vitamin K-d7 E

Origin of Product

United States

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